molecular formula C29H23ClN2O7 B15004539 N-{5-chloro-2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

N-{5-chloro-2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Cat. No.: B15004539
M. Wt: 547.0 g/mol
InChI Key: CVLQIONBYWWKQP-UHFFFAOYSA-N
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Description

N-[5-CHLORO-2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE is a complex organic compound that features a benzofuran core substituted with a chlorinated dimethoxybenzoyl group and a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-CHLORO-2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core, followed by the introduction of the chlorinated dimethoxybenzoyl group through Friedel-Crafts acylation. The final step involves the attachment of the phthalimide moiety via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography is also common.

Chemical Reactions Analysis

Types of Reactions

N-[5-CHLORO-2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzofuran and phthalimide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

N-[5-CHLORO-2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-CHLORO-2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[5-CHLORO-2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE: shares structural similarities with other benzofuran derivatives and phthalimide-containing compounds.

    5-Chloro-2,3-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

    Phthalimide derivatives: Known for their use in medicinal chemistry and materials science.

Uniqueness

The uniqueness of N-[5-CHLORO-2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H23ClN2O7

Molecular Weight

547.0 g/mol

IUPAC Name

N-[5-chloro-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]-4-(1,3-dioxoisoindol-2-yl)butanamide

InChI

InChI=1S/C29H23ClN2O7/c1-37-17-10-12-22(38-2)21(15-17)26(34)27-25(20-14-16(30)9-11-23(20)39-27)31-24(33)8-5-13-32-28(35)18-6-3-4-7-19(18)29(32)36/h3-4,6-7,9-12,14-15H,5,8,13H2,1-2H3,(H,31,33)

InChI Key

CVLQIONBYWWKQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)NC(=O)CCCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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